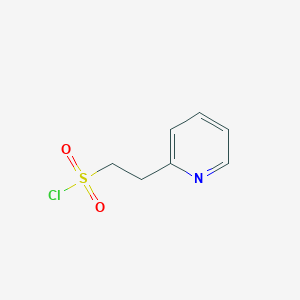

2-Pyridin-2-ylethanesulfonyl chloride

Description

Contextualization of Pyridine-Containing Organosulfur Compounds in Modern Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. rsc.orgnih.gov The incorporation of sulfur-containing functional groups into pyridine rings can significantly modify their physicochemical properties and biological activities. researchgate.net Organosulfur compounds are integral to a wide array of pharmaceuticals and agrochemicals, and their presence in pyridine-based molecules often imparts unique reactivity and potential for further chemical modification. The development of synthetic routes to pyridine derivatives with sulfur-containing functional groups is an active area of research, driven by the demand for novel compounds with tailored properties. researchgate.net

Significance of Sulfonyl Chlorides as Versatile Electrophilic Intermediates in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents in organic synthesis. magtech.com.cn Their utility stems from the electrophilic nature of the sulfur atom, which readily reacts with a wide range of nucleophiles. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. magtech.com.cnsolubilityofthings.com Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The reactivity of sulfonyl chlorides can be modulated by the nature of the "R" group, influencing the stability and selectivity of their reactions. nih.gov

Overview of the Unique Structural Features and Potential Reactivity of 2-Pyridin-2-ylethanesulfonyl Chloride

This compound possesses a distinct molecular architecture, featuring a pyridine ring connected to a sulfonyl chloride moiety via a two-carbon (ethyl) linker. This separation between the aromatic, basic pyridine nitrogen and the electrophilic sulfonyl chloride group is a key structural feature. The ethyl bridge may insulate the two functional groups from significant electronic conjugation, allowing them to exhibit their characteristic reactivities somewhat independently. However, the potential for intramolecular interactions or reactions, particularly under basic conditions where the pyridine nitrogen is more nucleophilic, cannot be disregarded. The presence of two reactive sites—the electrophilic sulfur and the nucleophilic/basic pyridine nitrogen—makes this compound a potentially valuable bifunctional building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | 2-(pyridin-2-yl)ethanesulfonyl chloride |

| CAS Number | 252670-82-9 |

Research Landscape and Challenges in the Chemistry of this compound

The research landscape for this compound appears to be relatively underexplored, with limited specific literature detailing its synthesis and applications. The primary challenges in the chemistry of this compound likely revolve around its synthesis and handling.

Synthesis: A plausible synthetic route would involve the preparation of a suitable precursor, such as 2-(pyridin-2-yl)ethane-1-thiol, followed by its oxidative chlorination. cymitquimica.com The synthesis of the precursor thiol can be achieved through various established methods. cymitquimica.comprepchem.com The subsequent oxidation of the thiol to the sulfonyl chloride is a standard transformation, though care must be taken to control the reaction conditions to avoid side reactions and ensure a good yield. organic-chemistry.orgchemspider.com

Reactivity and Stability: A significant challenge is the potential for intramolecular reactions or decomposition due to the presence of both a nucleophilic pyridine ring and an electrophilic sulfonyl chloride. The proximity of these two groups, separated by a flexible ethyl chain, could lead to instability, particularly in the presence of moisture or bases.

Functionalization: The functionalization of the pyridine ring at the 2-position can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem" in cross-coupling reactions. nih.gov This is due to the coordinating ability of the nitrogen atom, which can interfere with metal catalysts.

Table 2: Related Pyridine-Containing Sulfonyl Chlorides and Thiols

| Compound Name | CAS Number | Molecular Formula |

| 2-(Pyridin-2-yl)ethane-1-thiol | 2044-28-2 | C₇H₉NS |

| Pyridine-2-sulfonyl chloride | 66715-65-9 | C₅H₄ClNO₂S |

| (Pyridin-2-yl)methanesulfonyl chloride hydrochloride | 683812-80-8 | C₆H₇Cl₂NO₂S |

| 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride | 81705-92-2 | C₇H₉Cl₂NO₂S |

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLHOQWZLUUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Pyridin 2 Ylethanesulfonyl Chloride

Intrinsic Reactivity of the Sulfonyl Chloride Moiety as an Electrophile

The sulfonyl chloride group (-SO₂Cl) is an inherently strong electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, rendering the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. This electrophilicity is the driving force for the various substitution reactions that 2-Pyridin-2-ylethanesulfonyl chloride undergoes.

The general mechanism for nucleophilic substitution at a sulfonyl chloride involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. This process typically follows a bimolecular nucleophilic substitution (SN2) pathway at the sulfur center. The presence of the 2-(pyridin-2-yl)ethyl group can influence the reactivity of the sulfonyl chloride moiety through steric and electronic effects, although specific quantitative studies on this particular compound are not extensively documented in publicly available literature.

Nucleophilic Substitution Reactions Involving this compound

The electrophilic nature of the sulfonyl chloride group in this compound facilitates its reaction with a variety of nucleophiles, leading to the formation of important functional groups such as sulfonamides and sulfonate esters.

Formation of Sulfonamides and Their Derivatives

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of N-substituted sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct. nih.goveurjchem.com

A general procedure involves dissolving the amine in anhydrous pyridine and adding the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until completion. nih.gov The resulting sulfonamide can be isolated by pouring the reaction mixture into ice-cold water, leading to its precipitation. nih.gov

| Amine | Sulfonyl Chloride | Product |

| Primary Amine (R-NH₂) | This compound | N-Alkyl/Aryl-2-pyridin-2-ylethanesulfonamide |

| Secondary Amine (R₂NH) | This compound | N,N-Dialkyl/Aryl-2-pyridin-2-ylethanesulfonamide |

The synthesis of various pyridine-based sulfonamides has been reported, highlighting the utility of this reaction in generating compounds with potential biological activities. eurjchem.com

Synthesis of Sulfonate Esters and Sulfonyl Carbamic Esters

Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols in the presence of a base to yield sulfonate esters. eurjchem.comyoutube.com This reaction is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction generally proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

| Alcohol/Phenol | Sulfonyl Chloride | Product |

| Alcohol (R-OH) | This compound | Alkyl 2-pyridin-2-ylethanesulfonate |

| Phenol (Ar-OH) | This compound | Aryl 2-pyridin-2-ylethanesulfonate |

Information regarding the synthesis of sulfonyl carbamic esters from this specific sulfonyl chloride is not prominently featured in the available scientific literature.

Reactions with Carbon-Based Nucleophiles

Reactions of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents or organocuprates, can lead to the formation of sulfones. Organocuprates (Gilman reagents) are generally preferred for the conversion of acyl chlorides to ketones as they are less reactive than Grignard reagents and the reaction can often be stopped at the ketone stage. chemistrysteps.com While Grignard reagents typically add twice to acid chlorides to yield tertiary alcohols, their reaction with sulfonyl chlorides can be more complex. chemistrysteps.com

Specific documented examples of the reaction of this compound with carbon-based nucleophiles are scarce in the reviewed literature. However, the general principles of these reactions suggest that the formation of 2-(pyridin-2-yl)ethyl sulfones is a potential outcome.

Influence of the Pyridine Nitrogen in Reaction Pathways

The presence of the pyridine ring, and specifically its nitrogen atom, introduces a functional handle that can significantly influence the reactivity of this compound. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, enabling it to coordinate to metal centers.

Chelation-Assisted Reactivity and Ligand Properties

The 2-(pyridin-2-yl)ethyl moiety can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and another donor atom. This chelation can enhance the reactivity of the molecule in several ways. For instance, coordination to a metal can activate the sulfonyl chloride group towards nucleophilic attack or facilitate intramolecular reactions.

Studies on related compounds have demonstrated the ability of the 2-(pyridin-2-yl)ethyl group to form stable complexes with various transition metals, such as copper(II). nih.gov X-ray crystal structures of copper(II) complexes with ligands containing the 2-ethylpyridine (B127773) moiety reveal the coordination of the pyridine nitrogen to the metal center. nih.gov For example, in trans-[CuCl₂(etpy)₂] (where etpy is 2-ethylpyridine), the copper(II) ion is four-coordinate with two monodentate pyridine-based ligands and two chloride anions. nih.gov

The ability of the pyridine nitrogen to act as a ligand is a key feature that can be exploited in catalysis and materials science. The formation of such metal complexes can alter the electronic properties of the entire molecule, potentially influencing the reactivity at the sulfonyl chloride group. While direct studies on the chelation-assisted reactivity of this compound itself are not widely reported, the behavior of analogous compounds provides strong evidence for its potential to act as a chelating ligand and for this property to influence its chemical transformations.

Role as an Intramolecular Base or Activating Group

The unique structural arrangement of this compound, which features a pyridine ring in close proximity to the sulfonyl chloride group, allows it to exhibit notable intramolecular effects. The nitrogen atom of the pyridine ring can function as an intramolecular base. This inherent basicity can influence reaction pathways by deprotonating acidic protons within the same molecule or in a reaction partner, thereby facilitating subsequent steps without the need for an external base.

Furthermore, the pyridine moiety can act as an activating group. By coordinating to metal catalysts or other reagents, the pyridine ring can increase the reactivity of the sulfonyl chloride group. This activation can occur through electronic effects, where the pyridine ring alters the electron density at the sulfur atom, making it more susceptible to nucleophilic attack. This intramolecular activation is a key feature in reactions where the sulfonyl chloride is a precursor to other functional groups.

Directing Group Effects in C-H Functionalization Strategies

While specific studies on the directing group effects of the 2-(pyridin-2-yl)ethanesulfonyl moiety in C-H functionalization are not extensively documented, the principle can be inferred from related pyridine-containing compounds. In many transition-metal-catalyzed C-H activation/functionalization reactions, a nitrogen-containing heterocycle like pyridine serves as an effective directing group. The nitrogen atom coordinates to the metal center, bringing the catalyst into close proximity to specific C-H bonds, typically at the ortho-position of an aromatic ring or at a specific position in an aliphatic chain.

In the context of a molecule containing the 2-(pyridin-2-yl)ethanesulfonyl group, the pyridine nitrogen would be expected to direct a metal catalyst to functionalize C-H bonds in its vicinity. This could lead to the selective introduction of new functional groups, a powerful strategy in synthetic organic chemistry for modifying complex molecules with high precision.

Mechanistic Studies of Transformations Involving this compound

Kinetic Analyses and Reaction Order Determination

Kinetic studies of reactions involving sulfonyl chlorides are crucial for understanding their mechanisms. For the reactions of this compound, determining the reaction order with respect to the sulfonyl chloride and other reactants (e.g., nucleophiles, catalysts) can elucidate the rate-determining step. For instance, in a substitution reaction with a nucleophile, a first-order dependence on both the sulfonyl chloride and the nucleophile would suggest a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.

A hypothetical kinetic study might involve monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time under various initial concentrations of reactants. The data obtained could be used to derive the rate law for the reaction, providing quantitative insights into the reaction mechanism. For example, in the reaction with an alcohol to form a sulfonate ester, the rate law might be found to be: Rate = k[this compound][Alcohol].

Identification and Characterization of Reactive Intermediates

Transformations involving this compound likely proceed through various reactive intermediates. In the presence of a strong base, dehydrohalogenation could lead to the formation of a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂). These intermediates are electrophilic and can be trapped by a wide range of nucleophiles.

Alternatively, in nucleophilic substitution reactions, a trigonal bipyramidal intermediate or transition state at the sulfur atom is expected. Spectroscopic techniques such as NMR and mass spectrometry, sometimes at low temperatures to increase the lifetime of transient species, can be employed to detect and characterize these intermediates. The presence of the pyridine ring might also lead to the formation of zwitterionic intermediates under certain conditions, where the pyridine nitrogen is protonated or quaternized.

Influence of Catalysts and Reaction Environment

The reactivity of this compound can be significantly influenced by the choice of catalysts and the reaction environment.

Catalysts:

Triethylamine: This common organic base can act as a catalyst in several ways. It can facilitate the elimination of HCl to form a sulfene intermediate. Alternatively, it can act as a nucleophilic catalyst, attacking the sulfonyl chloride to form a more reactive sulfonylammonium salt, which is then more readily attacked by the primary nucleophile.

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both the solvent and a catalyst. Their high polarity can stabilize charged intermediates and transition states, potentially accelerating the reaction. Furthermore, the anionic and cationic components of the ionic liquid can participate in the reaction mechanism, for example, through hydrogen bonding or by acting as a phase-transfer catalyst.

Reaction Environment:

Solvent: The polarity of the solvent plays a critical role. Polar aprotic solvents like acetonitrile (B52724) or DMF can solvate cations effectively and may favor SN2-type reactions. Protic solvents like alcohols can participate in the reaction as nucleophiles and can also stabilize intermediates through hydrogen bonding.

Temperature: As with most chemical reactions, temperature affects the reaction rate. Higher temperatures generally lead to faster reactions but may also promote side reactions or decomposition.

The following table summarizes the influence of different catalysts on reactions involving sulfonyl chlorides:

| Catalyst/Condition | Potential Role/Effect |

| Triethylamine | Acts as a base to facilitate HCl elimination; can act as a nucleophilic catalyst. |

| Ionic Liquids | Serve as a polar solvent to stabilize charged intermediates; can have specific catalytic effects. |

| Polar Aprotic Solvents | Stabilize cationic species and can favor bimolecular substitution pathways. |

| Protic Solvents | Can act as nucleophiles and stabilize intermediates through hydrogen bonding. |

Comparative Reactivity Studies with Other Sulfonyl Halides

The reactivity of this compound can be benchmarked against other sulfonyl halides, most notably sulfonyl fluorides. The nature of the halogen atom significantly impacts the electrophilicity of the sulfur atom and the leaving group ability of the halide.

Electrophilicity: The high electronegativity of fluorine makes the sulfur atom in sulfonyl fluorides more electron-deficient and thus more electrophilic than in the corresponding sulfonyl chlorides.

Leaving Group Ability: The fluoride (B91410) ion is a poorer leaving group than the chloride ion. This is due to the stronger S-F bond compared to the S-Cl bond and the lower stability of the fluoride ion in solution compared to the chloride ion.

These opposing factors lead to different reactivity profiles. Sulfonyl chlorides are generally more reactive towards a wide range of nucleophiles in traditional substitution reactions. However, sulfonyl fluorides have gained prominence in the context of "click chemistry," specifically in SuFEx (Sulfur(VI) Fluoride Exchange) reactions. In these reactions, the high stability of the S-F bond makes sulfonyl fluorides resistant to hydrolysis and reaction with many common nucleophiles, but they can be selectively activated to react with silyl (B83357) ethers or other specific partners.

This comparative reactivity is summarized in the table below:

| Property | This compound | Corresponding Sulfonyl Fluoride |

| Electrophilicity of Sulfur | Lower | Higher |

| Leaving Group Ability of Halide | Good (Cl⁻) | Poor (F⁻) |

| General Reactivity | Higher in traditional SN2 reactions | Lower, but selectively reactive in SuFEx chemistry. |

| Stability to Hydrolysis | Less stable | More stable |

Applications of 2 Pyridin 2 Ylethanesulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The utility of pyridine-containing sulfonyl chlorides as building blocks stems from the predictable reactivity of the sulfonyl chloride group with a wide range of nucleophiles, particularly amines nih.govnih.gov. This reactivity allows for the systematic construction of larger, more intricate molecular structures. Organoselenium and organotellurium chemistry has also highlighted the role of related 2-pyridyl compounds as versatile tools for introducing specific functionalities into complex molecules under mild conditions researchgate.net.

Synthesis of Biologically Relevant Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, antiviral, and anticancer agents nih.govnih.gov. The reaction of sulfonyl chlorides with amines is the most common method for forming this critical linkage d-nb.infonih.gov.

N-heterocyclic sulfonamides are a significant class of compounds due to their prevalence in biologically active molecules nih.gov. Pyridine-2-sulfonyl chloride and its derivatives are key electrophiles for the synthesis of these scaffolds. A general method involves the reaction of the sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270), to neutralize the HCl byproduct nih.govchemicalbook.comresearchgate.net.

A notable development is the use of organozinc reagents to generate heteroaryl sulfonyl chlorides in situ, which are then trapped by amines nih.gov. However, pyridine-2-sulfonyl chlorides are often unstable. To circumvent this, bench-stable precursors like 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates have been developed. These precursors react with various amines under controlled heating or with the use of a strong base to yield the desired N-heterocyclic sulfonamides in good yields nih.gov.

Table 1: Synthesis of N-Heterocyclic Sulfonamides from a Pyridine-2-sulfonate Precursor nih.gov

| Amine Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia | 60 °C | Pyridine-2-sulfonamide | 75 |

| Benzylamine | 60 °C | N-Benzylpyridine-2-sulfonamide | 81 |

| Aniline | LHMDS, 25 °C | N-Phenylpyridine-2-sulfonamide | 77 |

Data derived from the reaction of 2,4,6-trichlorophenyl pyridine-2-sulfonate with various amines.

Chiral sulfonamides are crucial building blocks in asymmetric synthesis, acting as auxiliaries, catalysts, and ligands nih.govnih.gov. They are also found in numerous chiral drugs nih.gov. The stereoselective synthesis of these compounds can be achieved by reacting a sulfonyl chloride with a chiral amine nih.govresearchgate.net. This condensation reaction typically proceeds with high fidelity, transferring the chirality of the amine to the final sulfonamide product.

The synthesis involves the nucleophilic substitution of a chiral N-heterocyclic amine with an aromatic sulfonyl chloride under mild conditions nih.gov. While the literature extensively covers various aromatic sulfonyl chlorides, the principle is directly applicable to 2-pyridin-2-ylethanesulfonyl chloride. The reaction of the sulfonyl chloride with an enantiopure amine or amine derivative provides a direct route to optically active sulfonamides. The development of methods for creating chiral sulfinyl compounds, which are related to sulfonamides, further underscores the importance of stereocontrol in sulfur-based chemistry nih.govsemanticscholar.orgnih.gov.

Key aspects of this synthetic approach include:

Starting Materials: An achiral sulfonyl chloride (e.g., this compound) and an enantiomerically pure amine.

Reaction: Nucleophilic attack of the chiral amine on the sulfonyl chloride.

Outcome: Formation of a diastereomerically or enantiomerically enriched sulfonamide.

This method is a cornerstone for producing libraries of chiral sulfonamides for screening in drug discovery and for use as ligands in asymmetric catalysis nih.govrsc.org.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are the most common heterocyclic motifs found in FDA-approved drugs and natural products, making their synthesis a primary focus of organic chemistry nih.govmdpi.comnih.govrsc.org. This compound can serve as a precursor for more complex heterocyclic systems.

The pyrimidine ring is another privileged structure in medicinal chemistry nih.govnih.gov. While direct cyclization of this compound into a pyrimidine is not a standard transformation, the compound is used to functionalize existing pyrimidine-containing molecules. For instance, a pyrimidine-based amine can be reacted with 2-pyridinesulfonyl chloride to form a sulfonamide linkage, thereby synthesizing a complex molecule containing both pyridine and pyrimidine rings chemicalbook.com.

A general synthetic strategy involves the condensation of silylated pyrimidine bases with various sulfonyl chlorides in a solvent like acetonitrile (B52724) google.com. Alternatively, the reaction can be performed by directly reacting the pyrimidine base with the sulfonyl chloride in pyridine google.com. These methods allow for the attachment of the 2-pyridin-2-ylethanesulfonyl group to a pre-formed pyrimidine scaffold, leading to novel derivatives for biological evaluation nih.govnih.gov.

N-(Pyridin-2-yl)imidates are valuable synthetic intermediates used in the construction of various N-heterocycles like imidazolines and oxazoles mdpi.comnih.gov. The primary established route to these compounds involves the corresponding N-(pyridin-2-yl)iminonitriles as intermediates mdpi.comdntb.gov.uaresearcher.life.

The synthesis of N-(pyridin-2-yl)iminonitriles is typically achieved through the reaction of a nitrostyrene with 2-aminopyridine, often catalyzed by a Lewis acid like Al2O3 in a solvent such as 1,2-dichloroethane (DCE) mdpi.comnih.gov.

Table 2: Synthesis of N-(Pyridin-2-yl)iminonitriles mdpi.com

| Nitrostyrene Substituent (Ar) | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 4-Methylphenyl | Al2O3 | DCE | 80 | (Z)-4-methyl-N-(pyridin-2-yl)benzimidoyl cyanide |

| 4-Chlorophenyl | Al2O3 | DCE | 80 | (Z)-4-chloro-N-(pyridin-2-yl)benzimidoyl cyanide |

Once the iminonitrile is formed, it can be selectively transformed into the desired N-(pyridin-2-yl)imidate. This is accomplished by reacting the iminonitrile with an alcohol in the presence of a base, such as cesium carbonate (Cs2CO3), under ambient conditions mdpi.comresearcher.liferesearchgate.net. This two-step process provides a facile and green protocol for accessing these synthetically valuable imidates from readily available starting materials nih.gov.

Application in Indolizine Synthesis

This compound is a valuable precursor for the synthesis of indolizine, a fused nitrogen-containing heterocyclic system prevalent in many biologically active compounds. The synthesis strategies often leverage the reactivity of the pyridine ring and an adjacent functional group to construct the five-membered pyrrole ring. One of the most prominent methods for indolizine synthesis is the 1,3-dipolar cycloaddition reaction involving pyridinium (B92312) ylides. chim.itijettjournal.org

A plausible synthetic route employing this compound involves its conversion into a stabilized pyridinium ylide. The sulfonyl chloride can react with a compound containing an active methylene (B1212753) group, followed by N-alkylation of the pyridine ring. Subsequent deprotonation with a base would generate the corresponding pyridinium ylide. This ylide can then react with various electron-deficient alkenes or alkynes (dipolarophiles) to yield the indolizine core through a cycloaddition-aromatization sequence. chim.it The general mechanism for this type of reaction is a cornerstone of indolizine chemistry. rsc.orgnih.gov

Illustrative Reaction Scheme for Indolizine Synthesis:

| Step | Reactants | Conditions | Intermediate/Product | Purpose |

| 1 | This compound, Active methylene compound (e.g., malononitrile) | Base (e.g., Triethylamine) | Pyridyl-substituted sulfone | Formation of the ylide precursor backbone. |

| 2 | Product from Step 1, Alkylating agent (e.g., Phenacyl bromide) | Solvent (e.g., Acetonitrile) | N-alkylated pyridinium salt | Activation of the pyridine ring. |

| 3 | Product from Step 2, Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) | Base (e.g., DBU), Heat | Dihydroindolizine derivative | 1,3-dipolar cycloaddition. |

| 4 | Product from Step 3 | Oxidizing agent or spontaneous | Substituted Indolizine | Aromatization to the final product. |

This modular approach allows for the introduction of diverse substituents onto the indolizine scaffold, depending on the choice of the active methylene compound, alkylating agent, and dipolarophile.

Formation of Other Polycyclic and Fused-Ring Systems

The utility of this compound extends beyond indolizines to the synthesis of a broader range of polycyclic and fused-ring systems, particularly those containing nitrogen and sulfur. rsc.orgnih.gov The sulfonyl chloride group is a versatile functional handle that can participate in various cyclization reactions.

One key application is in the synthesis of benzothiazine derivatives and other related sulfur-nitrogen heterocycles. rsc.org Intramolecular cyclization reactions are a powerful strategy. A synthetic intermediate derived from this compound, perhaps through its reaction with an ortho-functionalized aniline, could be designed to undergo cyclization. For example, the sulfonamide formed could cyclize onto the aromatic ring under Friedel-Crafts conditions or via other mediated pathways to form a fused six-membered ring containing sulfur and nitrogen.

Furthermore, the pyridine moiety itself can be a template for annulation reactions. The ethylsulfonyl chloride side chain can be modified and elaborated to contain a second reactive group, setting the stage for an intramolecular reaction that forms a new ring fused to the pyridine core. The specific nature of the fused system depends on the length and functionality of the tether derived from the sulfonyl chloride group.

Role as a Reagent in Catalysis and Polymerization Reactions

Sulfonyl chlorides are recognized for their role as efficient initiators in transition metal-catalyzed atom transfer radical polymerization (ATRP). quora.com this compound can serve this function, enabling the synthesis of well-defined polymers. In ATRP, the sulfonyl chloride can initiate the polymerization of various monomers, such as styrenes and methacrylates, in the presence of a suitable metal catalyst (typically copper-based). acs.org The pyridine group within the initiator molecule may influence the polymerization process through coordination with the metal center, potentially affecting the catalytic activity and control over the polymer's molecular weight and dispersity.

Beyond polymerization, sulfonyl chlorides are used as intermediates in the synthesis of sulfonamide-based catalysts. rsc.org The reaction of this compound with amines can generate sulfonamides. If the amine component is part of a larger, catalytically active scaffold, this reaction provides a method for incorporating the pyridylethylsulfonyl moiety, which could act as a directing group or a ligand in subsequent catalytic transformations.

Integration into Green Chemistry Protocols and Sustainable Synthesis

Use in Functionalized Ionic Liquids as Reagents or Scavengers

The integration of this compound into green chemistry protocols is evident in its application for creating functionalized ionic liquids (ILs). organic-chemistry.org Ionic liquids are considered green solvents due to their low vapor pressure. mdpi.com Functionalizing ILs with specific reactive groups can impart new properties, turning them into task-specific reagents or scavengers.

This compound can be used to covalently attach a sulfonyl group to an IL cation or anion that bears a reactive handle, such as a hydroxyl or amino group. nih.gov For instance, reacting it with an amino-functionalized imidazolium or pyridinium salt would yield an ionic liquid bearing a sulfonamide linkage. acs.org

Applications of Sulfonyl-Functionalized Ionic Liquids:

| Application | Description | Advantage |

| Reagent | The IL can act as a sulfonating agent in a recyclable, non-volatile medium. | Eliminates the need for volatile organic solvents and simplifies product purification. |

| Catalyst | The acidic proton on a resulting sulfonamide can render the IL a Brønsted acid catalyst. researchgate.net | The catalyst is immobilized in the liquid phase, allowing for easy separation and reuse. |

| Scavenger | An IL functionalized with a sulfonyl chloride group could act as a scavenger for excess amines or other nucleophiles in a reaction mixture. | Simplifies workup by sequestering unreacted starting materials or byproducts, avoiding traditional chromatography. |

The use of chloroaluminate ionic liquids has also been shown to be an effective medium and catalyst for Friedel-Crafts sulfonylation reactions involving sulfonyl chlorides. acs.org

Solvent-Free and Aqueous Medium Reactions

Developing reactions that minimize or eliminate the use of hazardous organic solvents is a primary goal of green chemistry. rsc.orgnbinno.com While sulfonyl chlorides are generally susceptible to hydrolysis, specialized conditions can be developed to perform reactions with this compound in aqueous or solvent-free systems.

For example, reactions in biphasic aqueous/organic systems with a phase-transfer catalyst can allow the sulfonyl chloride to react at the interface without significant decomposition in the bulk aqueous phase. One-pot protocols where a thiol is first oxidized to the sulfonyl chloride in an aqueous medium, followed by immediate reaction with a nucleophile, represent an efficient and sustainable approach. rsc.org Furthermore, certain sulfonylation reactions can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction, thereby reducing energy consumption and waste generation. mdpi.com

Precursor in Advanced Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is paramount to the field of asymmetric catalysis. pnas.org Pyridine-containing ligands are particularly important due to the strong coordinating ability of the pyridine nitrogen. acs.orgresearchgate.netchim.itdiva-portal.org this compound is an ideal precursor for constructing a wide array of chiral ligands.

The highly reactive sulfonyl chloride group serves as a convenient anchor point for introducing a chiral moiety. Reaction with a chiral amine, alcohol, or other nucleophile produces a new, potentially bidentate or tridentate ligand where the pyridine nitrogen and a heteroatom from the newly formed group (e.g., the nitrogen of a sulfonamide or the oxygen of a sulfonate ester) can coordinate to a metal center.

Strategy for Chiral Ligand Synthesis:

Select a Chiral Source: A readily available, enantiopure amine or alcohol is chosen (e.g., (R)-1-phenylethylamine).

Coupling Reaction: The chiral source is reacted with this compound, typically in the presence of a non-nucleophilic base, to form a stable sulfonamide or sulfonate ester.

Complexation: The resulting chiral ligand is then complexed with a suitable transition metal precursor (e.g., of palladium, iridium, or nickel).

Application: The chiral metal complex is used as a catalyst in an asymmetric reaction, such as hydrogenation, C-H borylation, or allylic alkylation, to produce an enantiomerically enriched product. acs.orgdiva-portal.org

The modularity of this approach allows for the systematic tuning of the ligand's steric and electronic properties by varying the chiral nucleophile, which is crucial for optimizing enantioselectivity in a given catalytic transformation. diva-portal.org

Spectroscopic Characterization and Computational Chemistry Studies of 2 Pyridin 2 Ylethanesulfonyl Chloride

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques: HMBC, HSQC, COSY, NOESY)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to reveal the specific electronic environment of each hydrogen atom. For 2-Pyridin-2-ylethanesulfonyl chloride, the spectrum would be characterized by two distinct regions: the aromatic region for the pyridine (B92270) ring protons and the aliphatic region for the ethyl bridge protons.

Aromatic Region (δ 7.0–8.7 ppm): The 2-substituted pyridine ring should exhibit four distinct signals corresponding to H-3, H-4, H-5, and H-6. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded, appearing at the lowest field (around δ 8.5-8.7 ppm) as a doublet. The other three protons would appear as complex multiplets (doublet of doublets or triplet of doublets) in the range of δ 7.2-7.8 ppm.

Aliphatic Region (δ 3.0–4.5 ppm): The ethyl bridge (-CH2-CH2-) connecting the pyridine ring to the sulfonyl chloride group would produce two signals. Due to the electron-withdrawing effects of the adjacent pyridine ring and sulfonyl chloride group, these protons will be shifted downfield from typical alkane signals. The spectrum is expected to show two triplets, each integrating to 2H. The methylene (B1212753) group adjacent to the sulfonyl chloride (α-CH2) would likely appear further downfield (around δ 3.9-4.2 ppm) than the methylene group adjacent to the pyridine ring (β-CH2, around δ 3.2-3.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The molecule is expected to show 7 distinct carbon signals.

Aromatic Carbons (δ 120–160 ppm): Five signals are predicted for the pyridine ring carbons. The C-2 carbon, where the ethyl group is attached, and the C-6 carbon, adjacent to the nitrogen, would be the most downfield in this region.

Aliphatic Carbons (δ 25–60 ppm): Two signals are expected for the ethyl bridge carbons. The carbon atom directly attached to the highly electron-withdrawing sulfonyl chloride group would be significantly deshielded and appear further downfield compared to the carbon adjacent to the pyridine ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Pyridine C2 | - | ~158-160 | - |

| Pyridine C3 | ~7.3-7.5 | ~122-124 | d |

| Pyridine C4 | ~7.7-7.9 | ~137-139 | t |

| Pyridine C5 | ~7.2-7.4 | ~124-126 | t |

| Pyridine C6 | ~8.5-8.7 | ~149-151 | d |

| Ethane Cβ (Py-CH₂) | ~3.2-3.5 | ~30-35 | t |

| Ethane Cα (CH₂-SO₂) | ~3.9-4.2 | ~55-60 | t |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other. Key expected correlations include those between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6) and, critically, between the two methylene groups of the ethyl bridge (α-CH₂ with β-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It would definitively assign the ¹³C signals by correlating the proton signals for Cα-H, Cβ-H, C3-H, C4-H, C5-H, and C6-H to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the β-CH₂ protons to the C-2 and C-3 carbons of the pyridine ring, and from the α-CH₂ protons to the β-carbon, confirming the attachment of the ethylsulfonyl group to the pyridine ring at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could be used to confirm the conformation of the ethyl bridge relative to the pyridine ring, for instance, by observing a correlation between the β-CH₂ protons and the H-3 proton of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups.

S=O Stretching: The most characteristic peaks would be the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group (S=O), expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

S-Cl Stretching: A moderately strong absorption for the S-Cl bond is expected in the range of 550-650 cm⁻¹.

C=N and C=C Stretching: The pyridine ring would show characteristic aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations. Raman is particularly sensitive to non-polar bonds. The symmetric S=O stretch and the aromatic ring vibrations of the pyridine moiety are expected to produce strong signals in the Raman spectrum.

Interactive Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O (asymmetric stretch) | IR | 1370 - 1380 | Strong |

| S=O (symmetric stretch) | IR | 1170 - 1190 | Strong |

| Aromatic C=C/C=N | IR/Raman | 1400 - 1600 | Medium |

| S-Cl stretch | IR/Raman | 550 - 650 | Medium |

| Aromatic C-H stretch | IR | > 3000 | Medium |

| Aliphatic C-H stretch | IR | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule, particularly the conjugated π-system of the pyridine ring. The spectrum is expected to show absorptions characteristic of pyridine derivatives, which arise from π → π* and n → π* electronic transitions.

π → π transitions:* These high-energy transitions within the aromatic system are expected to produce strong absorption bands in the range of 200-280 nm.

n → π transitions:* This transition involves the non-bonding electrons on the nitrogen atom being excited into an anti-bonding π* orbital. It is a lower-energy, "forbidden" transition, which would result in a weaker absorption band at a longer wavelength, typically above 270 nm. The presence of the electron-withdrawing sulfonyl chloride group may cause a slight shift in the position and intensity of these bands compared to unsubstituted pyridine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition of a molecule with high precision. For this compound, HRMS would be used to determine its exact mass. The calculated monoisotopic mass of C7H8ClNO2S is 204.99643 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Furthermore, the isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and sulfur (³²S/³⁴S ratio of approximately 22.5:1), providing additional evidence for the proposed structure. Analysis of fragmentation patterns could also support the structure; for instance, loss of SO₂ (64 Da) or the cleavage of the C-S bond are common fragmentation pathways for sulfonyl derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

While obtaining a suitable single crystal of the reactive this compound itself might be challenging, X-ray crystallography could be powerfully applied to stable derivatives or metal complexes. If a crystalline derivative were formed (e.g., a sulfonamide), single-crystal X-ray diffraction would provide the ultimate structural proof. This technique would yield precise data on bond lengths, bond angles, and torsional angles in the solid state. It would also reveal detailed information about the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Advanced Spectroscopic Applications

Beyond initial structural confirmation, advanced spectroscopic applications can probe deeper into the molecule's behavior and properties. The combination of the techniques described above can be used to study the compound's conformational dynamics in solution, for example, by using variable-temperature NMR in conjunction with NOESY.

Furthermore, these spectroscopic methods are essential for monitoring chemical reactions. For instance, the conversion of the sulfonyl chloride to a sulfonamide could be tracked by IR spectroscopy by observing the disappearance of the S-Cl band and the appearance of N-H stretching bands. Similarly, NMR spectroscopy could monitor the reaction progress by following the shifts in the signals of the protons and carbons adjacent to the reaction center.

Finally, computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies). Comparing these computationally predicted spectra with experimental data serves as a powerful tool for validating the structural assignment and gaining a more profound understanding of the molecule's electronic structure.

In-situ Spectroscopic Monitoring of Reactions for Mechanistic Insights

In-situ spectroscopic monitoring is a powerful tool for understanding the intricate details of chemical reactions in real-time. Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample isolation. This approach provides invaluable data for elucidating reaction mechanisms, kinetics, and the influence of various reaction parameters.

For reactions involving this compound, such as its use in sulfonylation reactions to form sulfonamides or sulfonate esters, in-situ FT-IR can be employed to monitor the disappearance of the characteristic S-Cl stretching vibration and the appearance of new bands corresponding to the S-N or S-O bonds of the products. Similarly, in-situ NMR spectroscopy can track changes in the chemical shifts of the protons on the pyridine ring and the ethyl bridge, providing a detailed picture of the structural transformations occurring throughout the reaction. These studies are crucial for optimizing reaction conditions and for gaining a fundamental understanding of the reactivity of the sulfonyl chloride group in the presence of the pyridine moiety.

Spectroscopic Analysis of Coordination Complexes with Pyridine-based Ligands

The pyridine nitrogen atom in this compound and its derivatives can act as a ligand, coordinating with various metal ions to form coordination complexes. The spectroscopic analysis of these complexes provides critical information about the nature of the metal-ligand bonding and the geometry of the complex. kpi.uamdpi.comnih.gov

Infrared spectroscopy is particularly useful for studying the coordination of the pyridine ligand. kpi.ua Upon coordination to a metal center, the vibrational frequencies of the pyridine ring are altered. kpi.ua For instance, the C=N and C=C stretching vibrations typically shift to higher frequencies, providing evidence of the coordination event. In complexes where the sulfonyl group is also involved in coordination, shifts in the S=O stretching frequencies can also be observed.

NMR spectroscopy is another essential tool for characterizing these coordination complexes in solution. The coordination of the pyridine nitrogen to a paramagnetic metal center can lead to significant broadening and shifting of the proton signals of the pyridine ring. For diamagnetic metal complexes, coordination typically induces downfield shifts of the pyridine protons due to the deshielding effect of the metal ion. The magnitude of these shifts can provide insights into the strength of the metal-ligand bond.

UV-visible absorption spectroscopy can also be employed to study the electronic transitions within these complexes, particularly for those involving transition metals. The appearance of new charge-transfer bands in the UV-visible spectrum is a hallmark of coordination complex formation. nih.gov

Table 1: Representative Spectroscopic Shifts in a Hypothetical Coordination Complex of a 2-Pyridin-2-ylethanesulfonyl Derivative with a Metal (M)

| Spectroscopic Technique | Free Ligand (cm⁻¹ or ppm) | Coordinated Ligand (cm⁻¹ or ppm) | Interpretation |

| FT-IR | |||

| Pyridine Ring (C=N) | ~1590 | ~1610 | Shift to higher frequency indicates coordination. |

| SO₂ Asymmetric Stretch | ~1370 | ~1350 | Shift to lower frequency may suggest interaction. |

| ¹H-NMR | |||

| H-6 (Pyridine) | ~8.6 | ~8.9 | Downfield shift due to deshielding by metal. |

| UV-Vis | |||

| Ligand π-π* | ~260 nm | ~265 nm | Small red shift upon coordination. |

| Metal-Ligand Charge Transfer | - | ~350 nm | Appearance of a new band. |

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental studies, offering detailed insights into the molecular properties and reactivity of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure, stability, and reactivity of organic molecules. nih.govresearchgate.net For this compound, DFT calculations can be used to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the LUMO is often localized on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack, which is the key step in its reactions to form sulfonamides and sulfonate esters. The calculated electrostatic potential can further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactive sites.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl linker in this compound allows for the existence of multiple conformations. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. nih.govbeilstein-journals.orgresearchgate.net This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure. nih.govbeilstein-journals.orgresearchgate.net DFT calculations can be employed to optimize the geometry of different possible conformers and to calculate their relative energies. nih.govbeilstein-journals.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.govmdpi.com By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the flexibility of the molecule, which can be important for understanding its interactions with other molecules, such as solvents or reactants. nih.govmdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. nih.govmdpi.com By calculating theoretical spectra, it is possible to assign the experimentally observed signals to specific molecular vibrations or electronic transitions.

For instance, DFT calculations can predict the vibrational frequencies and intensities for the infrared and Raman spectra of this compound. researchgate.net These calculated frequencies can be compared with experimental data to confirm the structure of the molecule and to provide a detailed assignment of the observed vibrational bands. Similarly, NMR chemical shifts and coupling constants can be calculated, which aids in the interpretation of complex NMR spectra. nih.gov The prediction of UV-visible electronic transitions can help in understanding the photophysical properties of the molecule and its derivatives. nih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Assignment |

| IR Frequency (cm⁻¹) | |||

| ν(S=O) asymmetric | 1375 | 1380 | S=O stretching |

| ν(S=O) symmetric | 1180 | 1185 | S=O stretching |

| ν(S-Cl) | 560 | 565 | S-Cl stretching |

| ¹H-NMR Chemical Shift (ppm) | |||

| H-6 (Pyridine) | 8.62 | 8.65 | Proton on C6 of pyridine |

| H-α (Ethyl) | 3.55 | 3.58 | Methylene group adjacent to pyridine |

| H-β (Ethyl) | 4.10 | 4.15 | Methylene group adjacent to SO₂Cl |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to investigate the detailed mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition state structures and to determine the activation energies. This information is crucial for understanding the factors that control the reaction rate and selectivity.

For example, the mechanism of the reaction of this compound with an amine to form a sulfonamide can be modeled computationally. This would involve locating the transition state for the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride group and calculating the energy barrier for this step. Such studies can help to explain the observed reactivity and to predict how changes in the structure of the amine or the reaction conditions will affect the outcome of the reaction.

Future Research Directions and Outlook for 2 Pyridin 2 Ylethanesulfonyl Chloride Chemistry

Exploration of Novel and More Efficient Synthetic Routes

While classical methods for the synthesis of sulfonyl chlorides are well-established, future research will likely focus on the development of more sustainable, efficient, and safer synthetic routes to 2-Pyridin-2-ylethanesulfonyl chloride and its derivatives.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future work in this area could involve the use of greener solvents and reagents. For instance, methods utilizing water as a solvent for the oxidative chlorination of corresponding thiols or disulfides, mediated by reagents like oxone, present a promising eco-friendly alternative. ibs.re.kr Another avenue involves diazotization reactions of the corresponding aminopyridine derivative under aqueous conditions, which can reduce the reliance on volatile organic solvents. researchgate.net

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of reactive intermediates like sulfonyl chlorides. alfa-chemistry.comnih.gov Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity while ensuring safe handling of potentially hazardous reagents. alfa-chemistry.com

Catalytic Methods: The exploration of catalytic methods for the synthesis of sulfonyl chlorides is another promising research direction. This could involve the use of transition metal catalysts to promote the sulfonylchlorination of suitable precursors. For example, methods for preparing heteroaryl sulfonyl chlorides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) could be adapted for the synthesis of this compound. acs.orgmit.edu

| Proposed Synthetic Strategy | Key Features & Advantages | Potential Starting Materials |

| Green Oxidative Chlorination | Use of water as solvent, milder reaction conditions. | 2-(Pyridin-2-yl)ethanethiol or its disulfide |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | 2-(Pyridin-2-yl)ethanethiol, oxidizing and chlorinating agents |

| Catalytic Sulfonylchlorination | Milder reaction conditions, potential for broader substrate scope. | 2-(Pyridin-2-yl)ethylzinc halide and a sulfur dioxide surrogate |

Development of Asymmetric Transformations Utilizing the Compound

The pyridine (B92270) moiety within this compound offers a valuable coordination site for metals, making it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis.

Synthesis of Chiral Ligands: Future research will likely focus on the synthesis of a library of chiral ligands derived from this compound. This could be achieved by reacting the sulfonyl chloride with a variety of chiral amines or alcohols to introduce chirality. The resulting sulfonamide or sulfonate ester ligands, bearing a pyridyl group, could then be employed in a range of asymmetric transformations. The modular nature of this approach would allow for the fine-tuning of the ligand's steric and electronic properties. nih.govscispace.com

Applications in Asymmetric Catalysis: Once synthesized, these novel chiral ligands can be screened for their efficacy in various asymmetric catalytic reactions. Potential applications include asymmetric hydrogenation, carbon-carbon bond-forming reactions, and asymmetric Henry reactions. acs.orgscientific.net The pyridyl nitrogen can act as a hemilabile ligand, coordinating to the metal center and influencing the stereochemical outcome of the reaction.

| Chiral Ligand Class | Potential Asymmetric Reaction | Metal Catalyst |

| Chiral Pyridyl-Sulfonamides | Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium |

| Chiral Pyridyl-Sulfonate Esters | Asymmetric Allylic Alkylation | Palladium |

| Chiral Pyridyl-Phosphine Sulfonamides | Asymmetric Cross-Coupling | Palladium, Nickel |

Investigation of Its Reactivity in Unconventional Media and Conditions

Exploring the reactivity of this compound in unconventional media and under non-classical reaction conditions can lead to novel synthetic methodologies and a deeper understanding of its chemical behavior.

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as green and versatile reaction media. researchgate.netnih.govmdpi.com Future studies could investigate the sulfonylation reactions of this compound in these media. The unique properties of ILs and DESs, such as their high polarity and low vapor pressure, could enhance reaction rates and selectivity, as well as simplify product isolation and catalyst recycling. researchgate.netnih.govmdpi.com

Photocatalysis: Visible-light photocatalysis has become a powerful tool for organic synthesis. bohrium.com Research into the photocatalytic reactions of this compound could unveil new reactivity patterns. For instance, the generation of sulfonyl radicals under photocatalytic conditions could enable novel carbon-sulfur bond formations and other functionalization reactions. acs.orgbohrium.com The pyridine ring itself can also participate in photochemical processes, potentially leading to novel cyclization or functionalization reactions. ibs.re.kr

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a unique reaction environment with tunable properties. Investigating the reactivity of this compound in scCO₂ could lead to cleaner and more efficient processes, as the solvent can be easily removed by depressurization.

| Unconventional Medium/Condition | Potential Reaction | Advantages |

| Ionic Liquids/Deep Eutectic Solvents | Sulfonamide synthesis, Friedel-Crafts sulfonylation | Enhanced reaction rates, improved selectivity, catalyst recycling. researchgate.netnih.govmdpi.com |

| Photocatalysis | Radical addition to alkenes, C-H sulfonylation | Mild reaction conditions, novel reactivity. acs.orgbohrium.com |

| Supercritical Fluids | Sulfonylation reactions | Green solvent, facile product separation. |

Design and Synthesis of Advanced Materials Incorporating this compound Motifs

The unique combination of a reactive sulfonyl group and a coordinating pyridine ring makes this compound an excellent building block for the design and synthesis of advanced functional materials.

Functional Polymers: The sulfonyl chloride group can be readily used to functionalize polymers with pyridylsulfonyl moieties. mdpi.com This can be achieved by reacting this compound with polymers containing nucleophilic groups such as hydroxyl or amine functionalities. mdpi.com The resulting functionalized polymers could exhibit interesting properties, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. Such materials could find applications in areas like catalysis, separation, and drug delivery.

Pyridinium-Based Polymeric Ionic Liquids (PILs): The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can then be polymerized to create polymeric ionic liquids (PILs). researchgate.netalfa-chemistry.comacs.org By first reacting this compound to form a sulfonamide or sulfonate ester and then quaternizing the pyridine nitrogen, novel monomers for PILs can be synthesized. These materials are of interest for applications in CO₂ capture and separation, as well as in electrochemical devices. researchgate.netacs.org

Metal-Organic Frameworks (MOFs): The pyridyl group is a common building block in the construction of metal-organic frameworks (MOFs). By incorporating the 2-pyridin-2-ylethanesulfonyl moiety into organic linkers, novel MOFs with tailored properties can be designed. The sulfonyl group can introduce additional functionality, such as increased polarity or the potential for post-synthetic modification. These MOFs could be explored for applications in gas storage, catalysis, and sensing.

| Material Class | Synthetic Strategy | Potential Applications |

| Functional Polymers | Grafting onto existing polymers via sulfonylation. | Catalysis, membranes, drug delivery. mdpi.commdpi.com |

| Polymeric Ionic Liquids | Polymerization of pyridinium sulfonamide/sulfonate monomers. | CO₂ capture, electrolytes. researchgate.netacs.org |

| Metal-Organic Frameworks | Incorporation into organic linkers for MOF synthesis. | Gas storage, catalysis, sensing. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound chemistry into automated synthesis and high-throughput experimentation (HTE) platforms will be crucial for accelerating the discovery of new reactions, catalysts, and materials.

Automated Synthesis: Automated synthesis platforms, including flow chemistry systems, can be employed for the rapid and systematic exploration of the reactivity of this compound. nih.gov These systems allow for the precise control of reaction parameters and the efficient generation of libraries of compounds for screening. For instance, the synthesis of a diverse range of sulfonamides from this compound and various amines can be automated to quickly identify compounds with desired biological or material properties. nih.gov

High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen the properties of compounds derived from this compound. youtube.comnih.gov For example, libraries of chiral ligands can be screened for their effectiveness in asymmetric catalysis, or libraries of functional polymers can be tested for their performance in specific applications. HTS can significantly reduce the time and resources required for discovery and optimization. youtube.comnih.gov A quality by design approach using response surface methodology can also be employed to rapidly optimize reaction conditions for sulfonamide synthesis. tandfonline.com

| Platform | Application in this compound Chemistry | Key Benefits |

| Automated Flow Synthesis | Library synthesis of sulfonamides and sulfonate esters. | Rapid reaction optimization, increased efficiency, enhanced safety. nih.gov |

| High-Throughput Screening | Screening of chiral ligands, functional materials, and biologically active compounds. | Accelerated discovery, reduced cost and time. youtube.comnih.gov |

| Robotic Platforms | Automated execution of complex synthetic sequences. | Increased reproducibility, unattended operation. youtube.com |

Q & A

Q. Basic (Safety Protocols)

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).

- Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis .

How can researchers design experiments to elucidate degradation pathways in aqueous environments?

Q. Advanced (Mechanistic Studies)

Hydrolysis Kinetics : Perform pH-dependent studies (pH 3–9) using buffered solutions, tracking degradation via UV-Vis spectroscopy at 260 nm (pyridine absorbance).

Product Identification : Use LC-MS/MS to detect intermediates like 2-pyridin-2-ylethanesulfonic acid.

Isotopic Labeling : Introduce O-labeled water to trace oxygen incorporation in hydrolysis products.

Computational Modeling : Predict transition states and activation energies for hydrolysis steps .

How can researchers validate the reproducibility of synthetic protocols for this compound?

Q. Advanced (Reproducibility Assurance)

- Interlaboratory Studies : Collaborate with independent labs to replicate synthesis under identical conditions.

- Detailed Reporting : Follow guidelines (e.g., Beilstein Journal standards) to document all experimental parameters (e.g., stirring rate, cooling methods).

- Statistical Analysis : Use ANOVA to compare yields and purity across multiple trials .

Key Considerations for Advanced Research

- Controlled Variables : Temperature, solvent purity, and reaction time significantly impact outcomes.

- Cross-Disciplinary Approaches : Combine synthetic chemistry with computational and analytical methods to address mechanistic questions.

- Literature Benchmarking : Compare results with analogous compounds (e.g., pyridinyl-containing sulfonamides) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.